6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile
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Overview
Description
6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and nitrile groups in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can inhibit the activity of specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole compounds also contain a nitrogen heterocycle and are known for their wide range of biological activities.
Uniqueness
6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which enhance its chemical reactivity and potential for diverse applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H4FN3O |
---|---|
Molecular Weight |
177.14 g/mol |
IUPAC Name |
6-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4FN3O/c9-6-1-4(3-10)5-2-7(13)12-8(5)11-6/h1H,2H2,(H,11,12,13) |
InChI Key |
MMVKNQJZOLWLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2C#N)F |
Origin of Product |
United States |
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